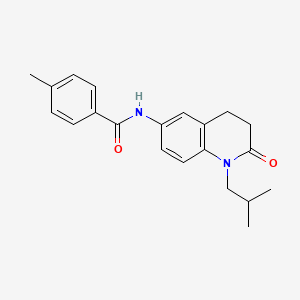

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

4-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)13-23-19-10-9-18(12-17(19)8-11-20(23)24)22-21(25)16-6-4-15(3)5-7-16/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPDWENQGOCSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The isobutyl group is then introduced through alkylation reactions, and the final benzamide moiety is attached via amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can be compared with other similar compounds, such as:

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide: This compound has a similar quinoline core but differs in the substituents attached to the core structure.

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide: Another related compound with different functional groups that may confer distinct biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, stability, and interactions with biological targets.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline moiety linked to a 4-methylbenzamide group. Its molecular formula is with a molecular weight of approximately 290.38 g/mol. The structural attributes suggest potential interactions with various biological targets due to the presence of functional groups conducive to pharmacological activity.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It potentially interacts with receptors that regulate cellular processes such as proliferation and apoptosis.

- Signal Transduction Pathways : The compound may modulate pathways related to inflammation and cancer progression.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Antimicrobial Activity : Initial studies suggest that it may possess antimicrobial properties against various bacterial strains.

- Antitumor Effects : Preliminary data indicate potential anticancer activity, possibly through apoptosis induction in cancer cells.

- Neuroprotective Properties : There are indications that the compound may protect neuronal cells from oxidative stress.

Case Studies and Experimental Data

In a study examining the biological effects of similar compounds, several derivatives were tested for their antimicrobial and anticancer properties. The following table summarizes some findings:

| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| 1 | 10 | 5 |

| 2 | 20 | 15 |

| This compound | TBD | TBD |

Note: TBD = To Be Determined; further studies are required for precise values.

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos showed that while some derivatives exhibited low toxicity at certain concentrations, others displayed significant adverse effects. This highlights the importance of evaluating the safety profile alongside therapeutic efficacy.

Future Directions

Research into this compound should focus on:

- In-depth Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- Clinical Trials : Evaluating its efficacy and safety in human subjects.

- Structure-Activity Relationship (SAR) Analysis : Identifying modifications that enhance biological activity while minimizing toxicity.

Q & A

Q. What are the recommended synthetic routes for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, starting with the construction of the tetrahydroquinoline core followed by functionalization. Key steps include:

- Core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions to generate the tetrahydroquinolin-2-one scaffold .

- Isobutyl introduction : Alkylation at the N1 position using isobutyl halides or alcohols in the presence of a base (e.g., K₂CO₃) .

- Benzamide coupling : Amide bond formation via coupling of the tetrahydroquinoline intermediate with 4-methylbenzoyl chloride using HATU or EDCI as coupling agents . Optimization : Yield improvements are achieved by controlling temperature (e.g., 0–5°C for alkylation), solvent selection (e.g., DMF for polar intermediates), and catalyst use (e.g., DMAP for acylation) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, particularly distinguishing between isobutyl and benzamide substituents. Key signals include the carbonyl (δ ~170 ppm in ¹³C) and aromatic protons (δ 6.8–7.5 ppm in ¹H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 363.2) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, including the planarity of the tetrahydroquinoline ring and dihedral angles between substituents. SHELX programs are commonly used for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Methodological approaches include:

- Metabolic Profiling : LC-MS/MS to identify metabolites and assess stability in liver microsomes .

- PK/PD Modeling : Correlate plasma concentration (AUC, Cmax) with efficacy in animal models .

- Target Engagement Assays : Use CRISPR-edited cell lines to validate specificity for proposed targets (e.g., apoptosis regulators) . Example: A related sulfonamide derivative showed reduced in vivo efficacy due to rapid glucuronidation, resolved by modifying the benzamide group to enhance metabolic stability .

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of derivatives of this compound?

SAR studies focus on systematic structural modifications:

- Isobutyl Substitution : Replacing isobutyl with bulkier groups (e.g., cyclopropyl) alters lipophilicity and target binding, as shown in analogues with improved IC₅₀ values against cancer cell lines .

- Benzamide Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-methyl position enhances electrophilic reactivity, improving enzyme inhibition (e.g., COX-2) .

- Tetrahydroquinoline Ring Expansion : Adding substituents to the 3,4-positions increases steric hindrance, reducing off-target interactions . Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes, validated by SPR or ITC .

Q. What experimental designs are recommended to analyze contradictory data in cytotoxicity assays across different cell lines?

Contradictions may stem from cell-specific uptake or genetic heterogeneity. Solutions include:

- Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) to calculate IC₅₀ and Hill slopes, identifying outlier cell lines .

- Transcriptomic Profiling : RNA-seq to correlate sensitivity with gene expression (e.g., ABC transporters or pro-apoptotic genes) .

- Combinatorial Screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) to identify context-dependent efficacy .

Methodological Notes

- Data Contradiction Analysis : Use orthogonal assays (e.g., Western blotting alongside cytotoxicity assays) to confirm target modulation .

- Advanced SAR : Prioritize modifications at the isobutyl and benzamide positions, as these regions show the highest impact on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.